N-(3-chlorobenzyl)-2-(2,3-dimethylphenoxy)-N-(furan-2-ylmethyl)acetamide
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Overview
Description
N-[(3-CHLOROPHENYL)METHYL]-2-(2,3-DIMETHYLPHENOXY)-N-[(FURAN-2-YL)METHYL]ACETAMIDE is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group, a dimethylphenoxy group, and a furan group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-CHLOROPHENYL)METHYL]-2-(2,3-DIMETHYLPHENOXY)-N-[(FURAN-2-YL)METHYL]ACETAMIDE typically involves multiple steps, starting with the preparation of the intermediate compounds. The process may include:
Formation of the Chlorophenyl Intermediate: This step involves the chlorination of a phenyl group under controlled conditions using reagents such as chlorine gas or thionyl chloride.
Synthesis of the Dimethylphenoxy Intermediate: This involves the methylation of a phenoxy group using methyl iodide or dimethyl sulfate.
Coupling Reactions: The intermediates are then coupled using reagents like sodium hydride or potassium carbonate in a suitable solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Final Assembly: The final step involves the formation of the amide bond, typically using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
N-[(3-CHLOROPHENYL)METHYL]-2-(2,3-DIMETHYLPHENOXY)-N-[(FURAN-2-YL)METHYL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium cyanide, leading to the formation of methoxy or cyano derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Methoxy derivatives, cyano derivatives.
Scientific Research Applications
N-[(3-CHLOROPHENYL)METHYL]-2-(2,3-DIMETHYLPHENOXY)-N-[(FURAN-2-YL)METHYL]ACETAMIDE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[(3-CHLOROPHENYL)METHYL]-2-(2,3-DIMETHYLPHENOXY)-N-[(FURAN-2-YL)METHYL]ACETAMIDE involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or other proteins that play a role in cellular signaling pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes such as proliferation, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar Compounds
- **N-[(3-BROMOPHENYL)METHYL]-2-(2,3-DIMETHYLPHENOXY)-N-[(FURAN-2-YL)METHYL]ACETAMIDE
- **N-[(3-FLUOROPHENYL)METHYL]-2-(2,3-DIMETHYLPHENOXY)-N-[(FURAN-2-YL)METHYL]ACETAMIDE
- **N-[(3-IODOPHENYL)METHYL]-2-(2,3-DIMETHYLPHENOXY)-N-[(FURAN-2-YL)METHYL]ACETAMIDE
Uniqueness
N-[(3-CHLOROPHENYL)METHYL]-2-(2,3-DIMETHYLPHENOXY)-N-[(FURAN-2-YL)METHYL]ACETAMIDE is unique due to the presence of the chlorophenyl group, which imparts specific chemical and biological properties. This compound’s unique structure allows it to interact with molecular targets in a distinct manner compared to its brominated, fluorinated, or iodinated analogs, potentially leading to different biological activities and applications.
Properties
Molecular Formula |
C22H22ClNO3 |
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Molecular Weight |
383.9 g/mol |
IUPAC Name |
N-[(3-chlorophenyl)methyl]-2-(2,3-dimethylphenoxy)-N-(furan-2-ylmethyl)acetamide |
InChI |
InChI=1S/C22H22ClNO3/c1-16-6-3-10-21(17(16)2)27-15-22(25)24(14-20-9-5-11-26-20)13-18-7-4-8-19(23)12-18/h3-12H,13-15H2,1-2H3 |
InChI Key |
MXFNUBYMKCYTJJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)OCC(=O)N(CC2=CC(=CC=C2)Cl)CC3=CC=CO3)C |
Origin of Product |
United States |
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